

2-(4-Methylpiperazin-2-yl)ethanol molecular structure and conformation

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **2-(4-Methylpiperazin-2-yl)ethanol**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties and engage in specific molecular interactions. This guide provides a detailed examination of the molecular structure and conformational dynamics of a specific, chiral derivative: **2-(4-Methylpiperazin-2-yl)ethanol**. While this molecule serves as a discrete subject, the principles and methodologies discussed herein are broadly applicable to the wider class of substituted piperazines. We will explore the molecule's stereochemistry, the energetic landscape of its piperazine ring puckering, the rotational freedom of its substituents, and the interplay of steric and electronic factors that govern its preferred three-dimensional architecture. This analysis is grounded in established principles of conformational analysis, supported by data from analogous systems, and outlines a robust framework for its empirical and computational validation.

Introduction: The Significance of the Substituted Piperazine Motif

Piperazine derivatives are ubiquitous in pharmacology, forming the core of numerous drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, anti-HIV agents, and anticancer therapies[1]. Their prevalence stems from the unique combination of a basic, protonatable nitrogen (N4), which enhances aqueous solubility and allows for salt formation, and a second nitrogen (N1) that serves as a versatile handle for synthetic modification. The conformational flexibility of the piperazine ring, while not as simple as an acyclic chain, is a critical determinant of its biological activity, influencing how its substituents are presented to a biological target such as a receptor binding pocket or an enzyme active site[1].

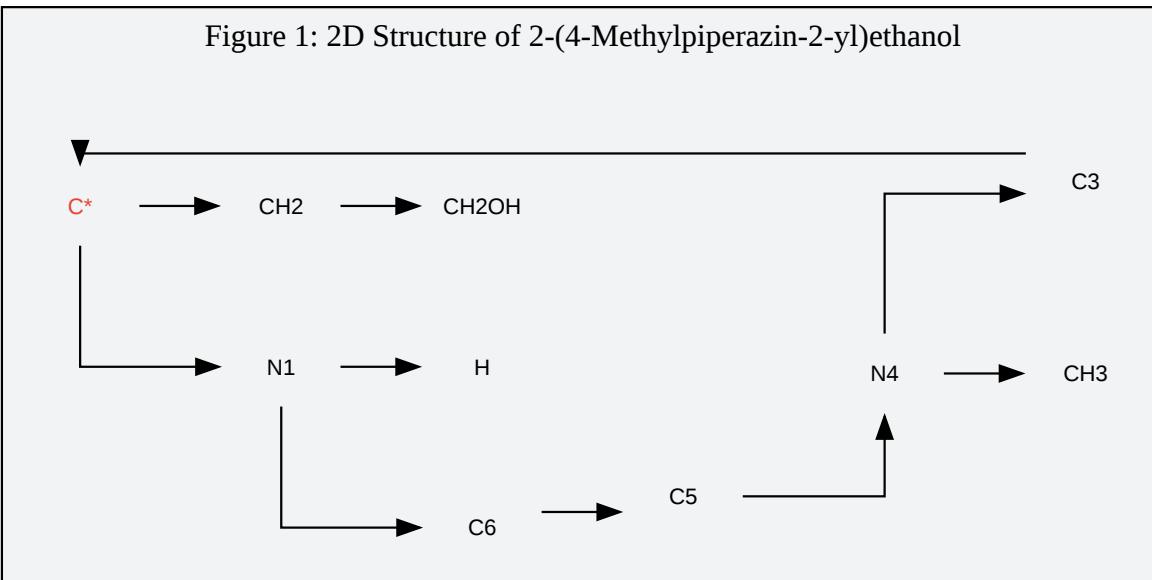
The subject of this guide, **2-(4-Methylpiperazin-2-yl)ethanol** (Figure 1), is a chiral, unsymmetrically substituted piperazine. It features a stereocenter at the C2 position, a methyl group on the distal nitrogen (N4), and a hydroxyethyl substituent at C2. Understanding the conformational preferences of this molecule is crucial for predicting its interactions, designing derivatives, and interpreting structure-activity relationships (SAR).

Fundamental Molecular Structure

The core of **2-(4-Methylpiperazin-2-yl)ethanol** is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4.

- Chemical Identity:
 - IUPAC Name: **2-(4-Methylpiperazin-2-yl)ethanol**
 - CAS Number: 211053-48-4
 - Molecular Formula: C₇H₁₆N₂O
- Stereochemistry: The carbon atom at position 2 (C2) is a chiral center, as it is bonded to four different groups: a hydrogen atom, the N1 atom of the ring, the C3 atom of the ring, and the ethanol side chain. Therefore, the molecule can exist as two distinct enantiomers: **(R)-2-(4-Methylpiperazin-2-yl)ethanol** and **(S)-2-(4-Methylpiperazin-2-yl)ethanol**. The specific stereoisomer will have profound implications for its biological activity, a well-documented phenomenon for chiral piperazines[1].

Figure 1: 2D Structure of 2-(4-Methylpiperazin-2-yl)ethanol

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Caption: 2D chemical structure highlighting the chiral center (C*).

Conformational Analysis of the Piperazine Ring

Like its carbocyclic analog cyclohexane, the piperazine ring is not planar. It adopts puckered conformations to relieve torsional and angle strain. The principal conformations are the chair, the boat, and the twist-boat forms.

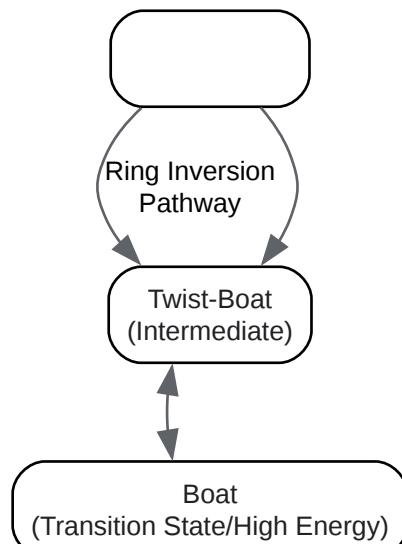
Chair Conformation: The Ground State

Experimental and computational studies overwhelmingly confirm that the chair conformation is the most stable, lowest-energy state for the piperazine ring, often by a significant margin[2][3][4]. The energy barrier to convert from a chair to a boat conformation is approximately 6.1 kcal/mol[2]. In the chair form, all C-C and C-N bonds are perfectly staggered, minimizing torsional strain. The substituents on the ring can occupy two distinct positions:

- Axial (a): Perpendicular to the approximate plane of the ring.
- Equatorial (e): Pointing outwards from the perimeter of the ring.

These two chair conformations can interconvert via a process called ring inversion or ring flipping. For **2-(4-Methylpiperazin-2-yl)ethanol**, this inversion process interconverts the axial and equatorial positions of all substituents.

Figure 2: Primary Piperazine Ring Conformations



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Caption: Energy relationship between piperazine ring conformations.

Substituent Effects and Conformational Preference

The relative stability of the two possible chair conformers is determined by the energetic penalty of placing substituents in the axial position. For cyclohexane, this penalty is quantified by "A-values," which represent the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted ring. Larger groups have larger A-values, indicating a stronger preference for the equatorial position to avoid steric clashes with other axial atoms (1,3-diaxial interactions).

For **2-(4-Methylpiperazin-2-yl)ethanol**, we must consider the preferences of three groups: the N1-H, the C2-ethanol group, and the N4-methyl group.

- **N4-Methyl Group:** The methyl group on N4 will strongly prefer the equatorial position to avoid steric clashes with the axial hydrogens on C3 and C5. The A-value for an N-methyl group on a piperidinium salt is ~1.9 kcal/mol, and a similar value is expected here[5].
- **C2-Ethanol Group:** The $-(\text{CH}_2)_2\text{OH}$ group at C2 is sterically demanding and would also be expected to favor the equatorial position. However, studies on 2-substituted piperazines have revealed a counterintuitive preference for the axial conformation in many cases[1]. This preference can be driven by stabilizing factors such as intramolecular hydrogen bonding or favorable electronic interactions (e.g., pseudoallylic strain in N-acyl systems)[1][6]. In the case of **2-(4-Methylpiperazin-2-yl)ethanol**, the hydroxyl group of the ethanol substituent can act as a hydrogen bond donor, and the N1 nitrogen can act as an acceptor. This intramolecular hydrogen bond is only possible when the ethanol group is in the axial position, which can stabilize this conformer significantly.

Conclusion on Preferred Conformation:

Based on analogous systems, the most stable conformation of **2-(4-Methylpiperazin-2-yl)ethanol** is predicted to be a chair conformation where:

- The N4-methyl group is equatorial.
- The C2-ethanol group is axial, potentially stabilized by an intramolecular hydrogen bond between the ethanol's -OH group and the lone pair of the N1 nitrogen.



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Caption: Predicted equilibrium between axial and equatorial C2-substituent conformers. (Note: Images are placeholders for actual 3D renderings).

Methodologies for Structural and Conformational Elucidation

The predicted conformation must be validated empirically. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive and self-validating approach.

Experimental Workflow

The following protocol outlines a robust experimental strategy.

Step 1: Synthesis and Purification The synthesis of enantiomerically pure 2-substituted piperazines can be achieved from α -amino acids, followed by standard purification techniques like column chromatography or recrystallization to obtain an analytically pure sample.

Step 2: X-ray Crystallography This is the gold standard for determining solid-state structure.

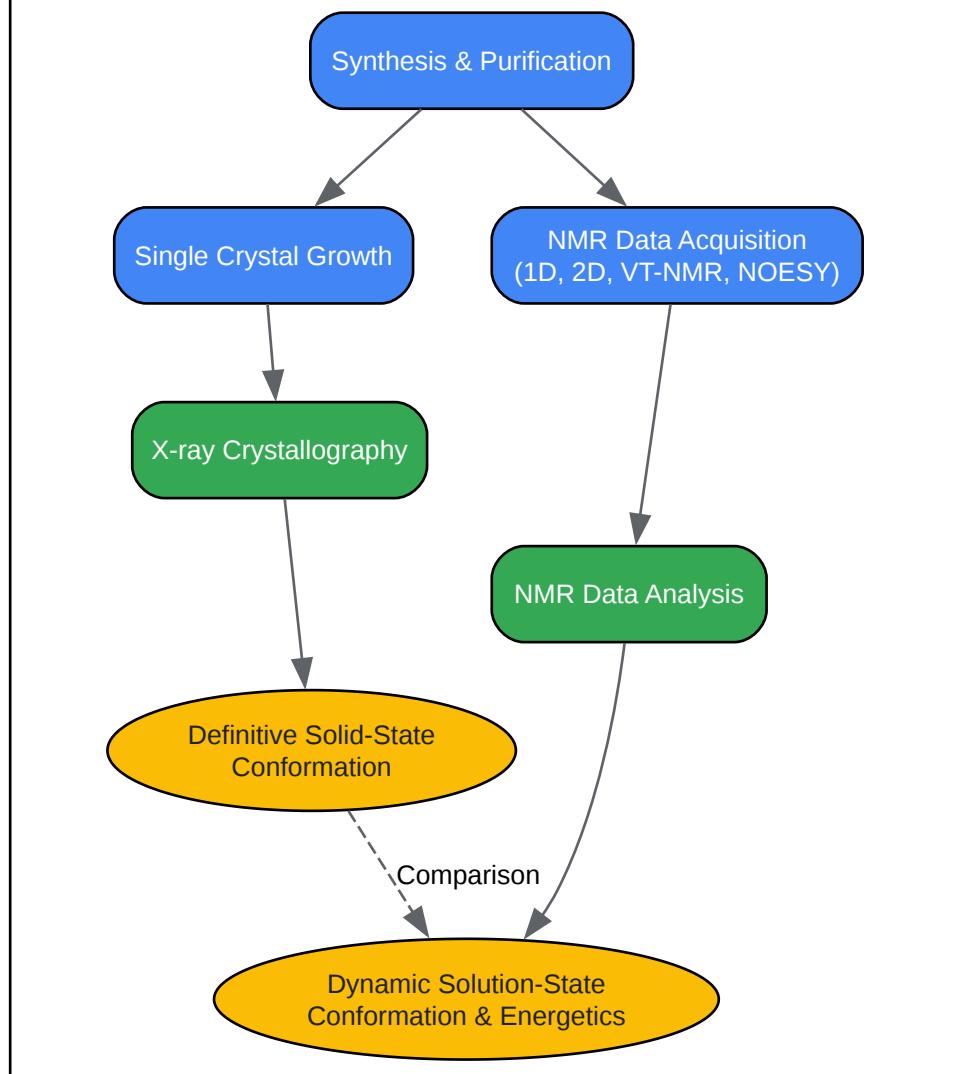
- Protocol:
 - Crystal Growth: Grow high-quality single crystals, often the most challenging step. Techniques include slow evaporation from a suitable solvent (e.g., ethyl acetate, ethanol), vapor diffusion, or cooling[7].
 - Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at low temperatures (~100 K) to minimize thermal motion[7].
 - Structure Solution and Refinement: Solve the phase problem using direct methods and refine the structural model against the experimental data. The final refined structure provides precise bond lengths, bond angles, and torsional angles, definitively showing the ring pucker and substituent orientations in the solid state[8].

Step 3: NMR Spectroscopy NMR provides the crucial link between the solid-state structure and the behavior in solution, where most biological interactions occur.

- Protocol:

- Standard Spectra (^1H , ^{13}C , COSY, HSQC): Acquire standard 1D and 2D spectra in a suitable solvent (e.g., CDCl_3 , DMSO-d_6) to assign all proton and carbon signals[9][10].
- Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This experiment detects through-space correlations between protons that are close to each other ($<5\text{ \AA}$). For the predicted stable conformer, a strong NOE signal would be expected between the axial protons on C2, C3, and C5, and the axial ethanol substituent's protons.
- Variable Temperature (VT) NMR: By recording ^1H NMR spectra over a range of temperatures, one can study the dynamics of conformational change[11][12]. As the temperature is lowered, the rate of ring inversion slows. If both conformers are present, separate signals for each may be observed at low temperatures. As the temperature is raised, these signals will broaden and coalesce into averaged signals. The coalescence temperature (T_c) can be used to calculate the Gibbs free energy of activation (ΔG^\ddagger) for the ring inversion process, which typically falls between 56 and 80 kJ/mol for piperazines[12].

Figure 4: Experimental Workflow for Conformation Validation

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Caption: A self-validating workflow combining crystallography and NMR.

Computational Chemistry Workflow

Computational methods are invaluable for exploring the entire conformational space and providing quantitative energy differences that support experimental findings.

- Protocol:

- Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima for the chair, boat, and twist-boat forms with both axial and equatorial substituents.
- Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a reliable quantum mechanical method. Density Functional Theory (DFT) with a functional like M06-2X and a basis set such as cc-pVDZ or larger has been shown to provide an excellent balance of accuracy and efficiency for piperazine systems[2][4]. Include a continuum solvation model (e.g., SMD, PCM) to simulate the solvent environment used in NMR experiments.
- Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
- Data Analysis: Compare the relative Gibbs free energies of all conformers to determine the predicted global minimum and the Boltzmann population of each conformer at a given temperature.

Parameter	Typical Literature Value for Piperazines	Significance
Chair-Boat Energy Gap	~6.1 kcal/mol[2]	Confirms the overwhelming preference for the chair pucker.
Ring Inversion Barrier (ΔG^\ddagger)	56 - 80 kJ/mol (13.4 - 19.1 kcal/mol)[12]	Quantifies the kinetic stability of a single chair conformer.
Axial-Equatorial ΔG (A-value)	Substituent Dependent (e.g., ~1.9 kcal/mol for N-Me)[5]	Predicts the thermodynamic equilibrium between the two chair forms.

Table 1: Key Energetic Parameters in Piperazine Conformational Analysis.

Conclusion

The molecular conformation of **2-(4-Methylpiperazin-2-yl)ethanol** is governed by a delicate balance of steric hindrance and stabilizing intramolecular forces. While general principles of stereoelectronics suggest a strong preference for a chair conformation with the bulky N4-methyl group in an equatorial position, the orientation of the C2-ethanol substituent is less intuitive. Evidence from analogous 2-substituted systems strongly suggests a preference for an axial orientation, stabilized by an intramolecular hydrogen bond to the N1 nitrogen.

This guide has detailed the theoretical basis for this prediction and provided a comprehensive, field-proven workflow for its validation. By integrating high-resolution X-ray crystallography, advanced NMR techniques, and robust computational chemistry, researchers can achieve a complete and accurate understanding of this molecule's three-dimensional structure. This knowledge is the bedrock upon which rational drug design and the interpretation of biological data are built, enabling the targeted optimization of piperazine-based compounds for improved therapeutic outcomes.

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